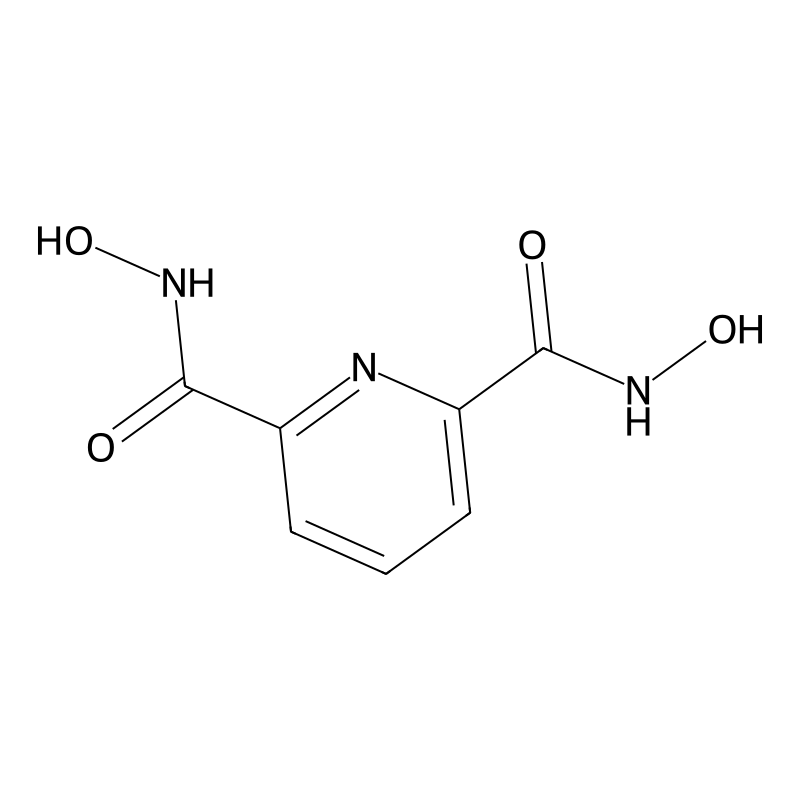2,6-Pyridinedicarbohydroxamic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Bacterial Endospore Dormancy
Dipicolinic acid is a key component found within bacterial endospores . These dormant structures allow certain bacteria to survive harsh environmental conditions. Dipicolinic acid is thought to contribute to this dormancy by chelating cations (positively charged ions) and reducing water content within the endospore . Research on endospore formation and germination often involves analysis of dipicolinic acid levels.
Metal Chelation Studies
Due to its ability to chelate cations, dipicolinic acid has been used in some studies to investigate metal ion binding and complex formation . These studies help researchers understand the interactions between metals and organic molecules in various biological and environmental contexts.
Natural Product Occurrence
Dipicolinic acid has been identified as a natural product in various fungi and bacteria, including Cordyceps militaris, Penicillium bilaiae, and Streptomyces globisporus . Research on these organisms may involve analysis of their metabolite profiles, with dipicolinic acid potentially being a compound of interest.








